2-Amino-3-(trifluoromethyl)phenol
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Overview
Description
2-Amino-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions . The reaction is often catalyzed by transition metals like copper or palladium to enhance the efficiency and selectivity of the process.
Industrial Production Methods
In industrial settings, the production of 2-Amino-3-(trifluoromethyl)phenol may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or anilines .
Scientific Research Applications
2-Amino-3-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-3-(trifluoromethyl)phenol exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(trifluoromethyl)phenol: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
2-Amino-4-(trifluoromethyl)phenol:
2-Amino-3-(trifluoromethyl)benzoic acid: Contains a carboxyl group instead of a phenol group, leading to different chemical behavior and applications.
Uniqueness
2-Amino-3-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and amino groups on the phenol ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJGAHFTSOPTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579574 |
Source
|
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-48-9 |
Source
|
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106877-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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